molecular formula C22H22Cl2N4OS B2995691 2-[(3,4-dichlorobenzyl)sulfanyl]-4-{(Z)-[4-(4-methylpiperazino)phenyl]methylidene}-1H-imidazol-5-one CAS No. 860649-23-6

2-[(3,4-dichlorobenzyl)sulfanyl]-4-{(Z)-[4-(4-methylpiperazino)phenyl]methylidene}-1H-imidazol-5-one

Cat. No.: B2995691
CAS No.: 860649-23-6
M. Wt: 461.41
InChI Key: HGWSBFOWHQVQBG-MOSHPQCFSA-N
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Description

The compound 2-[(3,4-dichlorobenzyl)sulfanyl]-4-{(Z)-[4-(4-methylpiperazino)phenyl]methylidene}-1H-imidazol-5-one is a structurally complex imidazole derivative characterized by two key substituents:

A (Z)-configured 4-(4-methylpiperazino)phenylmethylidene group at position 4, introducing a piperazine moiety that may enhance solubility and receptor-binding affinity.

Imidazol-5-one derivatives are notable for their diverse pharmacological applications, including antimicrobial, anticancer, and kinase inhibitory activities . The Z-configuration of the benzylidene group in this compound is critical, as stereochemistry often dictates molecular interactions with biological targets .

Properties

IUPAC Name

(4Z)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4-[[4-(4-methylpiperazin-1-yl)phenyl]methylidene]-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22Cl2N4OS/c1-27-8-10-28(11-9-27)17-5-2-15(3-6-17)13-20-21(29)26-22(25-20)30-14-16-4-7-18(23)19(24)12-16/h2-7,12-13H,8-11,14H2,1H3,(H,25,26,29)/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWSBFOWHQVQBG-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C=C3C(=O)NC(=N3)SCC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C2=CC=C(C=C2)/C=C\3/C(=O)NC(=N3)SCC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Tables

Research Findings

Structural Flexibility vs. Activity: The piperazine moiety in the target compound likely enhances solubility compared to dimethylamino or hydroxylated analogues, though steric effects from bulkier groups (e.g., triazole-dioxolane in ) may reduce bioavailability .

Synthetic Efficiency : While DHPMs are synthesized efficiently via one-pot methods, imidazol-5-one derivatives require more complex steps but offer greater structural precision for targeting specific biological pathways .

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